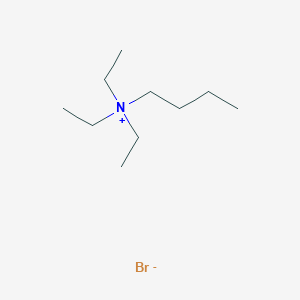










|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[C:6]([Br:11])[C:5]=1Br.[OH-].[Na+].[Br:15]C(C1C=CC=CC=1)=C(Br)Br>[Br-].C([N+](CC)(CC)CCCC)C.N([O-])=O.[Na+].C(O)(C)C>[Br:15][C:9]1[CH:8]=[C:7]([Br:10])[C:6]([Br:11])=[CH:5][C:4]=1[CH:3]=[CH2:2] |f:1.2,4.5,6.7|
|


|
Name
|
|
|
Quantity
|
105.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC1=C(C(=C(C=C1)Br)Br)Br
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(C)[N+](CCCC)(CC)CC
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
55.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC(=C(Br)Br)C1=CC=CC=C1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
35 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
When necessary an ice-water bath was raised under the flask
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate from the solution
|
|
Type
|
CUSTOM
|
|
Details
|
was continued for a total of 45 mins
|
|
Duration
|
45 min
|
|
Type
|
FILTRATION
|
|
Details
|
At the end of this period the reaction mixture was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
separate phases
|
|
Type
|
ADDITION
|
|
Details
|
an aqueous mixture of sodium bromide and hydroxide
|
|
Type
|
ADDITION
|
|
Details
|
an isopropanol phase and a small dark layer containing the heavies
|
|
Type
|
DISSOLUTION
|
|
Details
|
The tribromostyrene was dissolved in n-hexane (approx 150 g)
|
|
Type
|
WASH
|
|
Details
|
washed with dilute HCl and water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over calcium chloride
|
|
Type
|
FILTRATION
|
|
Details
|
After filtering off the calcium chloride
|
|
Type
|
CUSTOM
|
|
Details
|
the hexane was removed under vacuum at 40° C. until the first crystals
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool slowly to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
The crystals were filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
dried overnight in a vacuum oven at 40° C
|
|
Duration
|
8 (± 8) h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C)C=C(C(=C1)Br)Br
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 62 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |